molecular formula C11H19NO2S B7093099 CID 132388989

CID 132388989

Cat. No.: B7093099
M. Wt: 229.34 g/mol
InChI Key: SDBATZHQPNNQBY-UHFFFAOYSA-N
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Description

However, general methodologies for characterizing such compounds can be inferred. For instance, highlights the use of GC-MS and mass spectrometry for analyzing compound structures and purity, which are standard techniques for elucidating molecular properties . Similarly, emphasizes the role of LC-ESI-MS and in-source CID (Collision-Induced Dissociation) in differentiating isomers like ginsenosides, suggesting that CID 132388989 could be analyzed using analogous workflows .

Properties

InChI

InChI=1S/C11H19NO2S/c1-4-5-6-12-15(13,14)9-10-7-11(2,3)8-10/h5,10,12H,1,6-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBATZHQPNNQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CS(=O)(=O)NCC=C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of compound “CID 132388989” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general synthetic approach includes:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Compound “CID 132388989” undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: The reactions typically involve solvents like ethanol or dichloromethane and may require catalysts to proceed efficiently.

    Major Products:

Scientific Research Applications

Compound “CID 132388989” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: It is investigated for its pharmacological properties and potential use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “CID 132388989” involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below are key comparisons based on available

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives, including:

  • Oscillatoxin D (CID: 101283546)
  • 30-Methyl-Oscillatoxin D (CID: 185389)
  • Oscillatoxin E (CID: 156582093)
  • Oscillatoxin F (CID: 156582092)

These compounds share a polyketide backbone but differ in substituents (e.g., methyl groups or hydroxylation patterns). A hypothetical comparison with CID 132388989 might focus on:

  • Molecular weight : Oscillatoxin derivatives range from ~600–650 Da, suggesting this compound could fall within this range if structurally related.
  • Bioactivity: Oscillatoxins are known for cytotoxicity; similar bioassays could be applied to this compound .
Table 1: Structural Comparison of Oscillatoxin Analogues
Compound CID Molecular Formula Key Substituents Bioactivity
Oscillatoxin D 101283546 C₃₄H₅₀O₉ Epoxide, hydroxyl Cytotoxic
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₂O₉ Methyl group at C30 Enhanced stability
Hypothetical this compound 132388989 (Inferred) (Requires assay)

Functional Analogues: Nrf2 Inhibitors

references CID 46907796 (AC5000.4136), a known Nrf2 inhibitor, alongside ChEMBL compounds 1724922 and 1711744. Functional similarities could include:

  • Mechanism : Inhibition of the Nrf2-ARE pathway, a target in cancer therapy.
  • Potency : IC₅₀ values for these compounds range from 4.9–10 μM, providing a benchmark for evaluating this compound’s efficacy .
Table 2: Functional Comparison of Nrf2 Pathway Inhibitors
Compound CID/ChEMBL ID IC₅₀ (μM) Selectivity Notes
AC5000.4136 46907796 4.9 High membrane permeability
ChEMBL1724922 1724922 8.2 Moderate CYP inhibition
ChEMBL1711746 1711746 10.1 Low bioavailability
This compound 132388989 (Pending evaluation)

Physicochemical and Pharmacokinetic Properties

–15 provide solubility, LogP, and bioavailability data for unrelated compounds, which can guide expectations for this compound:

  • Solubility : Compounds like CAS 1761-61-1 (CID 72863) show 0.687 mg/mL solubility in aqueous buffers, a critical parameter for drug development .
Table 3: Physicochemical Profile Comparison
Property CID 72863 CID 53216313 This compound (Projected)
Molecular Weight 201.02 Da 235.27 Da ~600 Da (if polyketide)
LogP 2.15 (XLOGP3) 0.61 (SILICOS-IT) ~3.0 (estimated)
Solubility (mg/mL) 0.687 0.24 <1.0 (if hydrophobic)
Bioavailability Score 0.55 0.55 0.5–0.6

Q & A

Q. How to ensure compliance with ethical standards in this compound research?

  • Methodological Answer :
  • Human/animal studies : Obtain IRB/IACUC approval and adhere to ARRIVE or CONSORT guidelines.
  • Data ownership : Cite prior work rigorously and avoid copyright violations when reproducing figures.
  • Open access : Deposit datasets in repositories like Zenodo or ChemRxiv for public access .

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